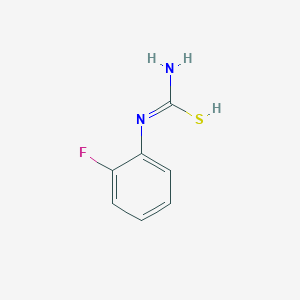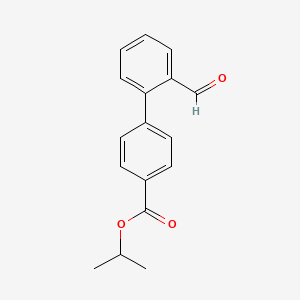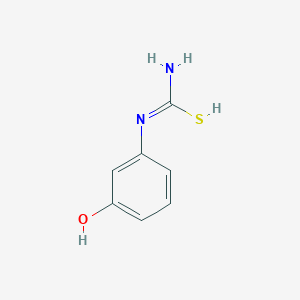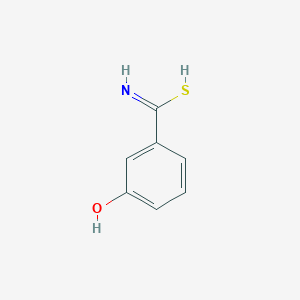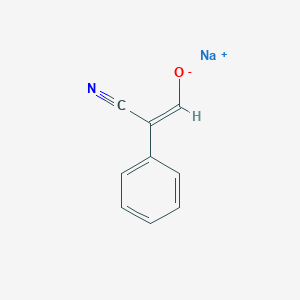
sodium;(Z)-2-cyano-2-phenylethenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(Z)-2-cyano-2-phenylethenolate is an organic compound that features a cyano group and a phenyl group attached to an ethenolate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(Z)-2-cyano-2-phenylethenolate typically involves the reaction of sodium ethoxide with (Z)-2-cyano-2-phenylethenone. The reaction is carried out in an anhydrous solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group or the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced products such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the original cyano or phenyl groups.
Scientific Research Applications
Sodium;(Z)-2-cyano-2-phenylethenolate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which sodium;(Z)-2-cyano-2-phenylethenolate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the ethenolate moiety. This can lead to the formation of reactive intermediates that participate in further chemical reactions. The phenyl group can also interact with aromatic systems, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Sodium;(Z)-2-cyano-2-phenylethenone: A closely related compound with similar structural features but different reactivity.
Sodium;(Z)-2-cyano-2-phenylethanoate: Another related compound with a carboxylate group instead of an ethenolate moiety.
Sodium;(Z)-2-cyano-2-phenylethynolate: A compound with an ethynolate group, exhibiting different chemical properties.
Uniqueness: Sodium;(Z)-2-cyano-2-phenylethenolate is unique due to its combination of a cyano group and a phenyl group attached to an ethenolate moiety. This structure imparts specific reactivity and stability, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form diverse products further enhances its utility in scientific research and industrial applications.
Properties
IUPAC Name |
sodium;(Z)-2-cyano-2-phenylethenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7,11H;/q;+1/p-1/b9-7+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXHBKKAYQSMIY-BXTVWIJMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[O-])C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
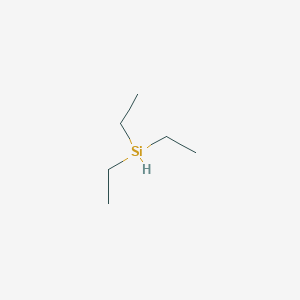

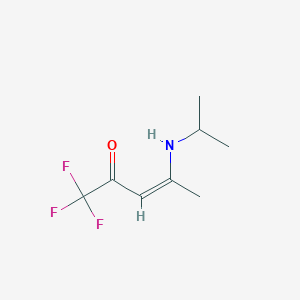
![[Amino-[4-(trifluoromethyl)phenyl]methylidene]azanium;chloride;dihydrate](/img/structure/B7724755.png)
![1-[3-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724761.png)
![1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol](/img/structure/B7724765.png)
![N'-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724766.png)
![N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724772.png)
